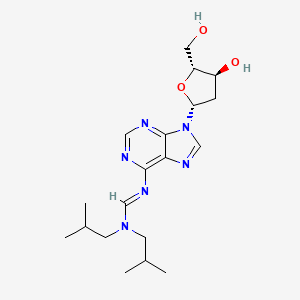
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- is a heterocyclic compound that combines the structural features of quinolinone and benzimidazole. These structures are known for their significant biological activities and are widely used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinolinone moiety to quinoline.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce quinoline derivatives .
Aplicaciones Científicas De Investigación
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Quinolinone: Used in the development of antibacterial and antimalarial drugs.
Uniqueness
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)- is unique due to the combination of quinolinone and benzimidazole structures, which enhances its biological activity and potential therapeutic applications .
Propiedades
| 112903-36-3 | |
Fórmula molecular |
C16H11N3OS |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
8-(1H-benzimidazol-2-ylsulfanyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11N3OS/c20-13-8-9-17-15-10(13)4-3-7-14(15)21-16-18-11-5-1-2-6-12(11)19-16/h1-9H,(H,17,20)(H,18,19) |
Clave InChI |
KXXZJXYBSBJFHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=CC4=C3NC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)




![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
